1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
Description
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-11(25)13-3-6-15(7-4-13)24-10-17(22-23-24)19(26)12(2)27-18-8-5-14(20)9-16(18)21/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYGDFADIHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is attached via a nucleophilic substitution reaction, where a dichlorophenol reacts with an appropriate halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological studies:
Antimicrobial Activity
Research indicates that compounds similar to 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
The triazole moiety is known for its role in anticancer drug design. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into its specific pathways could lead to the development of novel anticancer therapies .
Anti-inflammatory Effects
Initial findings suggest that the compound may possess anti-inflammatory properties. In vitro studies have indicated a reduction in pro-inflammatory cytokines when exposed to this compound, which could be beneficial in treating inflammatory diseases such as arthritis .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture:
Herbicidal Activity
The dichlorophenoxy group is associated with herbicidal properties. Research has indicated that compounds with similar structures can effectively control weed growth without harming crops. This suggests that this compound may serve as a lead compound for developing new herbicides .
Plant Growth Regulation
Studies have shown that certain triazole compounds can act as plant growth regulators. They may influence plant hormone levels and enhance growth parameters such as root development and flowering time. This could lead to improved agricultural yields when applied appropriately .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| RSC Advances (2015) | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains. |
| PubChem (2025) | Anticancer Properties | Suggested inhibition of cancer cell proliferation in vitro. |
| CymitQuimica (2023) | Herbicidal Activity | Indicated potential for weed control in agricultural settings. |
Mechanism of Action
The mechanism of action of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Comparison with Similar Compounds
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one can be compared with other triazole derivatives:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole Derivatives: Similar to 1,2,3-triazoles, these compounds have different substituents that affect their properties and uses.
List of Similar Compounds
1,2,3-Triazole Derivatives: Rufinamide, Cefatrizine, Carboxyamidotriazole.
1,2,4-Triazole Derivatives: Fluconazole, Itraconazole, Voriconazole.
Biological Activity
The compound 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one (CAS No. 478041-18-8) is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its pharmacological profile, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.31 g/mol. The compound features a triazole ring and a dichlorophenoxy moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 478041-18-8 |
| Chemical Structure | Structure |
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, compounds with similar structures have demonstrated significant activity against various fungal pathogens such as Candida albicans and Aspergillus spp. The compound is hypothesized to possess similar antifungal efficacy due to its structural components that facilitate interaction with fungal enzymes.
Antibacterial Activity
Triazoles are also recognized for their antibacterial properties. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies show that triazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics.
Anticancer Potential
The triazole moiety is linked to anticancer activity through mechanisms involving the inhibition of specific enzymes related to cancer cell proliferation. Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely related to their structural features. Modifications to the triazole ring and substituents can significantly impact their pharmacological properties:
- Triazole Ring : Essential for biological activity; variations in substitution can enhance or reduce efficacy.
- Phenyl Substituents : The presence of acetylphenyl groups has been associated with increased antifungal and antibacterial potency.
- Dichlorophenoxy Group : This moiety may contribute to enhanced lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
- Antifungal Efficacy : A study evaluating similar triazole compounds reported MIC values as low as 0.0156 μg/mL against Candida albicans, indicating a strong antifungal potential that may be mirrored in the compound of interest .
- Antibacterial Activity : Another investigation highlighted that triazole derivatives showed up to 16-fold enhancement in antibacterial activity compared to traditional antibiotics like ampicillin . This suggests that our compound could exhibit comparable or superior antibacterial effects.
- Anticancer Studies : Research on related triazole compounds has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
